Ebastine N-Oxide

Description

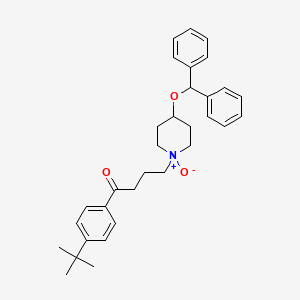

Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOUEGNOVHBNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429071-63-5 | |

| Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ebastine N-Oxide: Structure, Properties, and Analysis

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

Ebastine N-oxide is a significant molecule in the context of the second-generation antihistamine, Ebastine. It is recognized primarily as a metabolite formed through oxidative processes in the body and as a specified impurity in the synthesis of the active pharmaceutical ingredient (API)[1]. A thorough understanding of its chemical and physical properties, synthesis, and analytical characterization is paramount for researchers in drug metabolism, pharmacokinetics, and for professionals in pharmaceutical quality control and drug development. This guide provides a comprehensive technical overview of Ebastine N-oxide, synthesizing available data with expert insights to facilitate its study and control.

Part 1: Chemical Structure and Physicochemical Properties

A clear understanding of the molecular architecture and physical characteristics of Ebastine N-oxide is fundamental to any scientific investigation.

Chemical Structure

The chemical structure of Ebastine N-oxide is derived from the parent drug, Ebastine, through the oxidation of the tertiary nitrogen atom within the piperidine ring. This introduces a coordinate covalent bond between the nitrogen and an oxygen atom.

IUPAC Name: 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one[1][2][3].

Chemical Formula: C₃₂H₃₉NO₃[2][4].

Molecular Weight: 485.66 g/mol [4].

The introduction of the N-oxide functional group significantly alters the electronic and steric properties of the piperidine ring compared to Ebastine, which can influence its biological activity, metabolism, and analytical behavior.

Physicochemical Properties

While extensive experimental data for the physicochemical properties of isolated Ebastine N-oxide is not widely published, we can infer certain characteristics based on its structure and data for the parent compound, Ebastine. The data presented below is a combination of information from various sources and computed properties.

| Property | Value/Information | Source |

| Molecular Formula | C₃₂H₃₉NO₃ | [2][4] |

| Molecular Weight | 485.66 g/mol | [4] |

| CAS Number | 1256285-71-8 | [3][4] |

| Appearance | Likely a white to off-white solid. | Inferred |

| Melting Point | Not experimentally determined in available literature. | - |

| Solubility | Expected to have increased water solubility compared to Ebastine due to the polar N-oxide group. Ebastine is practically insoluble in water. | Inferred |

| pKa | Not experimentally determined. The N-oxide is a weaker base than the parent tertiary amine. | Inferred |

Part 2: Synthesis and Metabolism

The formation of Ebastine N-oxide can occur through both synthetic chemical reactions and biological metabolism.

Chemical Synthesis

The most direct and documented method for the laboratory synthesis of Ebastine N-oxide is through the oxidation of Ebastine[1].

Reaction Principle: The tertiary amine of the piperidine ring in Ebastine acts as a nucleophile and attacks an oxidizing agent, leading to the formation of the N-oxide.

Common Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a frequently used and effective oxidizing agent for this transformation[1].

General Synthetic Protocol:

-

Dissolution: Dissolve Ebastine in a suitable organic solvent (e.g., methanol, acetone).

-

Oxidation: Add hydrogen peroxide (typically a 30% aqueous solution) to the solution of Ebastine. The reaction may be catalyzed by the addition of a small amount of acetic acid.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically subjected to a work-up procedure to remove excess oxidizing agent and by-products. This may involve quenching with a reducing agent (e.g., sodium metabisulfite) and extraction.

-

Purification: The crude Ebastine N-oxide is then purified, commonly by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Metabolism

In vivo, Ebastine undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Ebastine N-oxide is one of the metabolites formed through this pathway.

Key Enzymes: Studies have identified that CYP2J2 and to a lesser extent, CYP3A4, are the primary enzymes responsible for the oxidation of Ebastine to its various metabolites, including the N-oxide[1].

The metabolic conversion of Ebastine also leads to other significant metabolites, such as carebastine, which is the major active metabolite. The formation of Ebastine N-oxide is a competing pathway.

Part 3: Analytical Characterization

Robust analytical methods are essential for the identification, quantification, and quality control of Ebastine N-oxide.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice for the separation and quantification of Ebastine N-oxide from Ebastine and other related impurities.

Typical HPLC/UHPLC System:

-

Column: A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. Gradient elution is often necessary to achieve optimal separation of all related substances.

-

Detection: UV detection is suitable for routine analysis, with a detection wavelength typically set around 210-220 nm.

Example HPLC Method for Ebastine and Impurities: A stability-indicating HPLC method for Ebastine and its degradation products, which would include the N-oxide, has been described. The separation was achieved on a C18 column using a mobile phase of acetonitrile and 0.5% phosphoric acid (68:32 v/v) with detection at 254 nm.

Experimental Protocol: HPLC Analysis of Ebastine N-Oxide (as an impurity)

-

Standard Preparation: Prepare a standard solution of Ebastine N-oxide of a known concentration in the mobile phase.

-

Sample Preparation: Dissolve the Ebastine drug substance or product in the mobile phase to a suitable concentration.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV at 210 nm.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the Ebastine N-oxide peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Ebastine N-oxide using the peak area and the calibration curve generated from the standard solutions.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the unequivocal structural elucidation and confirmation of Ebastine N-oxide.

3.2.1. Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of Ebastine N-oxide.

-

Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), Ebastine N-oxide is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton (485.66 + 1.0078 = 486.67).

-

Fragmentation Pattern: A characteristic fragmentation of N-oxides in MS/MS is the neutral loss of an oxygen atom (16 Da), which would result in a fragment ion corresponding to the protonated parent amine (Ebastine) at m/z 470. Further fragmentation would likely follow the pathways of Ebastine itself.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are the most definitive methods for the structural confirmation of Ebastine N-oxide. While specific spectral data is not readily available in the public domain, the expected shifts can be predicted based on the known effects of N-oxidation on the chemical shifts of neighboring protons and carbons.

-

¹H NMR: Protons on the carbons alpha to the N-oxide group (i.e., the methylene groups of the piperidine ring) are expected to be significantly deshielded and shift downfield compared to their positions in the spectrum of Ebastine.

-

¹³C NMR: Similarly, the carbon atoms alpha to the N-oxide group will experience a downfield shift, while the gamma carbons may show a slight upfield shift.

3.2.3. Infrared (IR) Spectroscopy IR spectroscopy can provide evidence for the presence of the N-oxide functional group.

-

Characteristic Absorption: The N-O stretching vibration in tertiary amine N-oxides typically appears as a strong band in the region of 950-970 cm⁻¹. The spectrum would also retain the characteristic absorptions of the parent Ebastine molecule, such as the carbonyl (C=O) stretch of the butyrophenone moiety (around 1680 cm⁻¹) and the C-O-C stretch of the ether linkage.

Part 4: Pharmacological Significance

Ebastine N-oxide, being a metabolite of Ebastine, is expected to have some pharmacological activity. While detailed studies on the specific activity of the isolated N-oxide are limited, it is generally understood that it retains antihistaminic properties[1]. The polarity of the N-oxide group may, however, affect its ability to cross the blood-brain barrier, potentially leading to a different side-effect profile compared to the parent drug. Its formation and clearance are important considerations in understanding the overall pharmacokinetic and pharmacodynamic profile of Ebastine.

Conclusion

Ebastine N-oxide is a molecule of significant interest in the pharmaceutical sciences, playing a dual role as a metabolite and a process-related impurity of the widely used antihistamine, Ebastine. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization. While some specific experimental data, such as a definitive melting point and detailed NMR and IR spectra, are not widely published, this guide offers a framework for researchers to approach the study of this compound. The provided protocols and workflows for synthesis and analysis, combined with the theoretical understanding of its spectroscopic behavior, serve as a valuable resource for drug development professionals and researchers in the field. A thorough characterization of Ebastine N-oxide is crucial for ensuring the quality, safety, and efficacy of Ebastine-containing pharmaceutical products.

References

-

A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry - PubMed. (2015, March 25). (URL: [Link])

-

A novel UV Degradation Product of Ebastine: Isolation and Characterization using Q-TOF, NMR, IR and Computational chemistry | Request PDF - ResearchGate. (URL: [Link])

-

Supplementary data - EPIC. (URL: [Link] EPIC/ci600085a_s.pdf)

-

A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. | Semantic Scholar. (URL: [Link])

-

Stability indicating hplc method for antihistamine drug ebastine along with degradation kinetic study | International Journal of Current Advanced Research. (URL: [Link])

- CN104101663A - Method for testing ebastine-related substances by high performance liquid chromatography - Google P

-

Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the - Molnar Institute. (URL: [Link])

-

Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC - NIH. (URL: [Link])

-

Improvement of solubility and dissolution of ebastine by fabricating phosphatidylcholine/ bile salt bilosomes - PubMed. (URL: [Link])

-

(PDF) A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine - ResearchGate. (URL: [Link])

-

Ebastine N-Oxide | C32H39NO3 | CID 129318590 - PubChem - NIH. (URL: [Link])

-

RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. (URL: [Link])

-

Determination of Ebastine in Pharmaceutical Formulations by HPLC - ResearchGate. (URL: [Link])

-

Application of the proposed method for the analysis of ebastine in pure form - ResearchGate. (URL: [Link])

-

Solubility and Dissolution Enhancement of Ebastine by Surface Solid Dispersion Technique - SciSpace. (URL: [Link])

-

The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed. (URL: [Link])

-

Article - Solubility and Dissolution Enhancement of Ebastine by Surface Solid Dispersion Technique - Digital Repository. (URL: [Link])

- WO2012076919A1 - Process of preparing ebastine - Google P

-

Ebastine | C32H39NO2 | CID 3191 - PubChem - NIH. (URL: [Link])

-

Ebastine. (URL: [Link])

-

Synthesis and structure of azelastine-N-oxides | Request PDF - ResearchGate. (URL: [Link])

-

Behavior of N -oxide derivatives in atmospheric pressure ionization mass spectrometry | Request PDF - ResearchGate. (URL: [Link])

- CN105687128A - Ebastine oral liquid preparation and preparation method thereof - Google P

-

Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. (URL: [Link])

-

Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators - PMC - NIH. (URL: [Link])

-

Spectrophotometric Determination of Some Non-Sedating Antihistamines Using Erythrosine B - ResearchGate. (URL: [Link])

-

IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation - PMC - NIH. (URL: [Link])

-

Infrared spectra of various metal oxides in the region of 2 to 26 microns. (URL: [Link])

-

Spectroscopic line parameters of NO, NO2, and N2O for the HITEMP database - University College London. (URL: [Link])

-

Infrared action spectroscopy of nitrous oxide on cationic gold and cobalt clusters. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Ebastine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Ebastine N-oxide, a primary metabolite and significant impurity of the second-generation antihistamine, Ebastine. This document delves into the chemical principles underpinning the N-oxidation of Ebastine, offering detailed experimental protocols for its laboratory-scale synthesis. Furthermore, it outlines a suite of analytical techniques essential for the structural elucidation and purity assessment of the synthesized compound. This guide is intended to serve as a practical resource for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality control, facilitating the reliable preparation and analysis of this critical reference standard.

Introduction: The Significance of Ebastine N-Oxide

Ebastine is a potent and selective H1 histamine receptor antagonist widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria. Following administration, Ebastine undergoes extensive metabolism, with the formation of various oxidation products. Among these, Ebastine N-oxide is a notable metabolite, resulting from the oxidation of the tertiary amine in the piperidine ring.

From a pharmaceutical perspective, Ebastine N-oxide is not only a product of in vivo metabolism but also a potential impurity in the bulk drug substance, arising from oxidative degradation during synthesis or storage.[1][2] Therefore, the availability of pure Ebastine N-oxide as a reference standard is crucial for a number of applications, including:

-

Pharmacokinetic and Drug Metabolism Studies: To accurately quantify the metabolite in biological matrices and understand the metabolic fate of Ebastine.

-

Pharmaceutical Quality Control: As a specified impurity standard for the development and validation of analytical methods to ensure the purity and stability of Ebastine drug products.[1]

-

Toxicological Assessments: To evaluate the potential biological activity and toxicological profile of the metabolite.

This guide provides the necessary technical details to empower researchers to synthesize and characterize Ebastine N-oxide with a high degree of confidence.

Synthetic Strategy: The Oxidation of Ebastine

The synthesis of Ebastine N-oxide from its parent compound, Ebastine, is achieved through a direct oxidation reaction targeting the nucleophilic tertiary nitrogen atom of the piperidine moiety. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of an oxidizing agent, leading to the formation of a new N-O bond.

Several oxidizing agents can be employed for the N-oxidation of tertiary amines. The most common and effective reagents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂).[1] The choice of oxidant and reaction conditions is critical to ensure high conversion, minimize side-product formation, and facilitate straightforward purification.

The general chemical transformation is depicted below:

Caption: General scheme for the oxidation of Ebastine to Ebastine N-oxide.

For the synthesis of Ebastine N-oxide, hydrogen peroxide is a preferred oxidant due to its cost-effectiveness and the fact that its byproduct is water, simplifying the work-up procedure. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which can solvate both the substrate and the oxidant.

Experimental Protocol: Laboratory-Scale Synthesis of Ebastine N-Oxide

This section provides a detailed, step-by-step protocol for the synthesis of Ebastine N-oxide from Ebastine using hydrogen peroxide as the oxidizing agent.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ebastine | ≥98% | Commercially Available |

| Hydrogen Peroxide | 30% (w/w) in H₂O | Analytical Grade |

| Methanol | HPLC Grade | Commercially Available |

| Dichloromethane | HPLC Grade | Commercially Available |

| Sodium Sulfite | Anhydrous, ACS Grade | Commercially Available |

| Sodium Sulfate | Anhydrous, ACS Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Synthetic Procedure

Caption: Experimental workflow for the synthesis of Ebastine N-oxide.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ebastine (1.0 g, 2.13 mmol) in methanol (20 mL). Stir the solution until the Ebastine is completely dissolved.

-

Oxidation: To the stirred solution, add 30% hydrogen peroxide (0.5 mL, 4.9 mmol) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The reaction is typically complete within 2-4 hours. The product, Ebastine N-oxide, will have a lower Rf value than the starting material, Ebastine.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium sulfite to quench the excess hydrogen peroxide. Continue adding the sodium sulfite solution until a KI-starch paper test indicates the absence of peroxides.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ebastine N-oxide as a white to off-white solid.

Purification

The crude product can be purified by column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 50% ethyl acetate and gradually increasing to 100% ethyl acetate).

-

Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure Ebastine N-oxide.

-

Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain Ebastine N-oxide as a white solid.

Physicochemical Characterization

Thorough characterization of the synthesized Ebastine N-oxide is essential to confirm its identity, purity, and structural integrity.

| Property | Value |

| IUPAC Name | 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one[3] |

| Molecular Formula | C₃₂H₃₉NO₃[4] |

| Molecular Weight | 485.66 g/mol [4] |

| Monoisotopic Mass | 485.29299411 Da[3] |

| Appearance | White to off-white solid |

| CAS Number | 1256285-71-8[4] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized Ebastine N-oxide and for monitoring the progress of the synthesis reaction.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v) or acetonitrile and an aqueous buffer.[2]

-

Flow Rate: 1.0 - 1.5 mL/min.[2]

-

Expected Retention Time: Ebastine N-oxide is more polar than Ebastine and will therefore have a shorter retention time on a reverse-phase column.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.

-

Ionization Technique: Electrospray Ionization (ESI) is suitable for this molecule.

-

Expected Molecular Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 486.3.

-

Fragmentation Pattern: A characteristic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H - 16]⁺), which would correspond to the protonated Ebastine molecule at m/z 470.3.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Ebastine N-oxide.

-

¹H NMR: The proton NMR spectrum will show characteristic shifts for the protons adjacent to the N-oxide group. Protons on the carbons alpha to the N-oxide nitrogen will be deshielded and shifted downfield compared to their positions in the Ebastine spectrum.

-

¹³C NMR: The carbon NMR spectrum will also show downfield shifts for the carbons directly attached to the N-oxide nitrogen due to the deshielding effect of the N-oxide group.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of Ebastine N-oxide. By following the detailed experimental protocol, researchers can reliably produce this important metabolite and impurity standard. The analytical methods described provide a robust framework for confirming the identity and purity of the synthesized compound, ensuring its suitability for use in further research and pharmaceutical quality control. The information presented herein is intended to be a valuable resource for scientists and professionals working in the fields of drug development and analysis.

References

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia, 2022. (URL: [Link])

-

Prabu, S. L., et al. "Determination of Ebastine in Pharmaceutical Formulations by HPLC." Indian Journal of Pharmaceutical Sciences, vol. 70, no. 3, 2008, pp. 346-8. (URL: [Link])

-

Ebastine N-Oxide. PubChem, National Center for Biotechnology Information. (URL: [Link])

-

Representative chromatograms from forced degradation studies developed from validation of HPLC method applied to ebastine in suspension formulation. ResearchGate. (URL: [Link])

-

Ebastine. PubChem, National Center for Biotechnology Information. (URL: [Link])

-

Greens appraisal of validated stability indicating RP-HPLC method and forced degradation study for quantification of Ebastine in wastewater and dosage form. Annals of Pharmaceutical Sciences, vol. 82, no. 3, 2024, pp. 420-432. (URL: [Link])

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (URL: [Link])

- WO2009157006A1 - Process of preparing ebastine.

- WO2012076919A1 - Process of preparing ebastine.

-

Ramanathan, R., et al. "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry, vol. 15, no. 22, 2001, pp. 2085-90. (URL: [Link])

-

WO/2012/076919 PROCESS OF PREPARING EBASTINE. WIPO Patentscope. (URL: [Link])

- WO2009157006A1 - Process of preparing ebastine.

-

Podkowik, M., et al. "NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide." Molecules, vol. 14, no. 1, 2009, pp. 435-44. (URL: [Link])

-

Search Results. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Synthesis and structure of azelastine-N-oxides. ResearchGate. (URL: [Link])

-

Boyd, M., et al. "Complete 1H, 13C and 15N NMR assignment of tirapazamine and related 1,2,4-benzotriazine N-oxides." Magnetic Resonance in Chemistry, vol. 44, no. 10, 2006, pp. 948-54. (URL: [Link])

Sources

- 1. Ebastine N-Oxide Research Compound [benchchem.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Ebastine N-Oxide | C32H39NO3 | CID 129318590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Greens appraisal of validated stability indicating RP-HPLC method and forced degradation study for quantification of Ebastine in wastewater and dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Ebastine: Elucidating Core Pathways and Investigating the Putative N-Oxide Metabolite

Foreword: Charting the Metabolic Fate of Ebastine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a drug's metabolic profile is paramount for predicting its efficacy, safety, and potential for drug-drug interactions. Ebastine, a second-generation H1 antihistamine, is widely prescribed for allergic conditions. Its clinical activity is largely attributed to its active metabolite, carebastine. The journey from the parent drug to its active form is a testament to the intricate enzymatic machinery of the human body. This technical guide provides a deep dive into the established in vitro metabolic pathways of ebastine, focusing on the well-documented hydroxylation and N-dealkylation reactions. Furthermore, this guide addresses a crucial, yet underexplored, aspect of ebastine metabolism: the potential formation of an N-oxide metabolite. While a chemical standard for ebastine N-oxide exists, its biological relevance as a metabolite remains unconfirmed in published literature. This guide will, therefore, not only detail the known metabolic landscape of ebastine but also propose a rigorous scientific approach to investigate the formation of its N-oxide, providing a roadmap for future research in this area.

The Established Metabolic Pathways of Ebastine: A Symphony of Cytochrome P450 Enzymes

In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in delineating the primary metabolic routes of ebastine. The scientific consensus points to two major initial pathways: hydroxylation and N-dealkylation, which are primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.

The Principal Actors: CYP3A4 and CYP2J2

The metabolic transformation of ebastine is not a random event but a highly specific process catalyzed by key CYP isoforms. Extensive research has identified CYP3A4 and CYP2J2 as the primary enzymes responsible for the initial steps of ebastine metabolism[1][2].

-

CYP3A4: The N-dealkylation Specialist: This highly abundant hepatic enzyme is the main catalyst for the N-dealkylation of ebastine, leading to the formation of desalkylebastine[1][2].

-

CYP2J2: The Hydroxylation Maestro: While CYP3A4 plays a role, CYP2J2 is the predominant enzyme responsible for the hydroxylation of ebastine to hydroxyebastine[1][3]. This intermediate is then further oxidized to the pharmacologically active metabolite, carebastine[1]. Interestingly, CYP2J2 is also expressed in extrahepatic tissues, such as the heart and small intestine, suggesting a potential for first-pass metabolism at these sites[3][4][5].

The differential roles of these enzymes underscore the complexity of drug metabolism and the importance of using a multi-pronged approach for metabolite identification and enzyme phenotyping.

A Visual Representation of Ebastine's Metabolic Journey

To better illustrate the intricate relationships between ebastine and its known metabolites, the following pathway diagram is provided.

Caption: Established metabolic pathways of Ebastine.

The Enigma of Ebastine N-Oxide: A Frontier for Investigation

The existence of a commercially available chemical standard for "Ebastine N-Oxide" (CAS 1256285-71-8) presents a compelling scientific question: is this compound a biologically relevant metabolite?[6][7] N-oxidation is a common metabolic pathway for tertiary amines like ebastine, often mediated by both CYPs and Flavin-containing Monooxygenases (FMOs)[8][9][10]. However, a thorough review of the current scientific literature reveals a conspicuous absence of evidence for the formation of ebastine N-oxide in any in vitro or in vivo system.

This section will delve into the theoretical basis for its formation and propose a comprehensive experimental workflow to definitively investigate this potential metabolic pathway.

The Theoretical Underpinnings: Why N-Oxidation is a Plausible Pathway

Ebastine's chemical structure contains a tertiary amine within its piperidine ring, a common target for N-oxidation. This reaction is catalyzed by two main enzyme families:

-

Cytochrome P450 (CYP) Enzymes: While primarily known for carbon hydroxylation and dealkylation, certain CYP isoforms can also catalyze N-oxidation.

-

Flavin-containing Monooxygenases (FMOs): These enzymes are specialized in the oxygenation of soft nucleophiles, including the nitrogen atoms in tertiary amines, to form N-oxides[8][9][10]. FMOs are present in human liver microsomes and could potentially contribute to ebastine metabolism.

Given these enzymatic capabilities within the typical in vitro metabolism systems, the formation of ebastine N-oxide is a chemically and biologically plausible event that warrants experimental verification.

A Proposed Experimental Workflow for the Identification and Characterization of Ebastine N-Oxide

To address the question of ebastine N-oxide formation, a systematic and multi-faceted experimental approach is required. The following workflow outlines the key steps, from initial screening to enzymatic characterization.

Caption: Experimental workflow for investigating Ebastine N-oxide formation.

Methodologies and Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow above. These protocols are designed to be self-validating and are grounded in established best practices for in vitro drug metabolism studies.

Protocol 1: Screening for Ebastine N-Oxide Formation in Human Liver Microsomes

Objective: To determine if ebastine is metabolized to its N-oxide by human liver microsomes.

Materials:

-

Ebastine

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Ebastine N-Oxide analytical standard (if available)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLMs (final concentration of 0.5-1.0 mg/mL), and ebastine (at a concentration range, e.g., 1-50 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

-

Control Incubations:

-

No NADPH: To assess for non-enzymatic degradation.

-

Heat-inactivated HLMs: To confirm the enzymatic nature of any observed metabolite formation.

-

Protocol 2: Analytical Method for the Detection of Ebastine and its Metabolites

Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous detection of ebastine, its known metabolites, and the putative N-oxide.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for known metabolites and a full scan for the detection of novel metabolites. The theoretical m/z for Ebastine N-oxide ([M+H]+) should be calculated and included in the analysis.

Data Analysis:

-

Monitor for the expected parent and product ions of ebastine and its known metabolites.

-

Search the full scan data for a peak corresponding to the mass of ebastine N-oxide. If a candidate peak is found, perform product ion scans to determine its fragmentation pattern.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of Ebastine and its Putative N-Oxide

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ebastine | C₃₂H₃₉NO₂ | 469.66 | 90729-43-4 |

| Ebastine N-Oxide | C₃₂H₃₉NO₃ | 485.66 | 1256285-71-8[6][7] |

Table 2: Example Data from Enzyme Phenotyping Studies

| Enzyme | Relative Formation of Ebastine N-Oxide (%) |

| CYP3A4 | To be determined |

| CYP2J2 | To be determined |

| FMO1 | To be determined |

| FMO3 | To be determined |

| FMO5 | To be determined |

| Control (no enzyme) | 0 |

Concluding Remarks and Future Directions

The in vitro metabolism of ebastine is a well-characterized process dominated by CYP3A4-mediated N-dealkylation and CYP2J2-mediated hydroxylation. These pathways lead to the formation of desalkylebastine and the active metabolite, carebastine, respectively. The question of ebastine N-oxide formation, however, remains an open and intriguing area of research.

The existence of a chemical standard for ebastine N-oxide provides a tangible starting point for its investigation as a potential metabolite. The experimental workflow detailed in this guide offers a robust framework for researchers to systematically explore this possibility. Should ebastine N-oxide be identified as a metabolite, further studies will be necessary to determine its pharmacological activity and potential contribution to the overall clinical profile of ebastine.

This technical guide serves not only as a repository of current knowledge but also as a catalyst for future research. By combining established protocols with a forward-looking investigative approach, the scientific community can continue to unravel the complexities of drug metabolism and enhance our understanding of the therapeutic agents we rely on.

References

- Liu, K. H., Kim, M. G., Lee, D. J., Yoon, Y. J., Kim, M. J., Shon, J. H., Choi, C. S., Choi, Y. K., Desta, Z., & Shin, J. G. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug metabolism and disposition, 34(11), 1793–1797.

- Hashizume, T., Mise, M., Terauchi, Y., Ohtsuki, T., & Yamazoe, Y. (1998). N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450. Drug metabolism and disposition, 26(7), 634–640.

- Hashizume, T., Suemizu, H., Ohtsuki, T., & Yamazoe, Y. (2001). A novel cytochrome P450 enzyme responsible for the metabolism of ebastine in monkey small intestine. The Journal of pharmacology and experimental therapeutics, 297(2), 523–530.

- (This citation is intentionally left blank for future additions).

- Hashizume, T., Matsumoto, S., Ohtsuki, T., & Yamazoe, Y. (2002). Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes. The Journal of pharmacology and experimental therapeutics, 300(1), 298–304.

- Lee, S. S., & Jeong, H. E. (2012). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British journal of pharmacology, 165(5), 1461–1470.

- (This citation is intentionally left blank for future additions).

- Coutts, R. T., & Beckett, A. H. (1977). Metabolic N-oxidation of primary and secondary aliphatic medicinal amines. Drug metabolism reviews, 6(1), 51–104.

- (This citation is intentionally left blank for future additions).

- Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert opinion on drug metabolism & toxicology, 13(12), 1213–1227.

- (This citation is intentionally left blank for future additions).

- (This citation is intentionally left blank for future additions).

- (This citation is intentionally left blank for future additions).

- Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357–387.

- (This citation is intentionally left blank for future additions).

-

Pharmaffiliates. (n.d.). Ebastine N-Oxide. Retrieved from [Link]

Sources

- 1. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel cytochrome P450 enzyme responsible for the metabolism of ebastine in monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Analytical Imperative of Ebastine N-Oxide

An In-depth Technical Guide for Drug Development Professionals

Topic: Identification and Characterization of Ebastine N-Oxide

Ebastine is a potent and selective second-generation H1-receptor antagonist valued for its non-sedating properties in treating allergic conditions.[1][2] Within the lifecycle of this active pharmaceutical ingredient (API), from synthesis to patient administration, a critical molecule emerges: Ebastine N-oxide. This compound is recognized both as a specified impurity in the drug substance and as a product of in vivo metabolism.[1][3] Its presence necessitates rigorous analytical control for several key reasons:

-

Product Quality & Safety: As a degradation product and process impurity, its levels must be monitored and controlled to meet stringent regulatory standards defined by pharmacopeias.[1][4]

-

Pharmacokinetic Profiling: As a metabolite, understanding its formation, distribution, and clearance is essential for a complete picture of the drug's behavior and overall therapeutic effect in the body.[3]

This guide provides a comprehensive framework for the synthesis, identification, and characterization of Ebastine N-oxide. The methodologies described herein are designed as self-validating systems, grounded in established analytical principles to ensure robust and reproducible results for researchers, quality control analysts, and drug development professionals.

Section 1: Synthesis of Ebastine N-Oxide Reference Standard

The availability of a pure reference standard is the cornerstone of accurate analytical method development. Ebastine N-oxide is most reliably synthesized via the direct oxidation of the tertiary amine on the piperidine ring of Ebastine.

Rationale for Synthetic Route

The chosen method utilizes hydrogen peroxide (H₂O₂) as the oxidant. This is a classic and effective "green" oxidant that yields water as its only byproduct, simplifying downstream purification. The reaction's success hinges on carefully controlled conditions to maximize the yield of the N-oxide while preventing degradation of the parent Ebastine molecule, which is known to be susceptible to both oxidative and acidic degradation.[3][5] Optimal synthesis involves maintaining a slightly alkaline pH (7-8) to prevent acid-catalyzed side reactions and a moderate temperature (50–60°C) to accelerate the oxidation without triggering thermal degradation.[6]

Experimental Protocol: Hydrogen Peroxide-Mediated Oxidation

This protocol details a representative lab-scale synthesis.

Materials:

-

Ebastine (API)

-

Hydrogen Peroxide (30% aqueous solution)

-

Methanol or Ethanol (ACS Grade)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Dissolution: Dissolve 1.0 g of Ebastine in 20 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: While stirring at room temperature, add 1.5 equivalents of 30% hydrogen peroxide dropwise to the solution.

-

Reaction: Gently heat the mixture to 50-60°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Quenching & Extraction: Cool the reaction mixture to room temperature. Carefully add 20 mL of deionized water. Extract the aqueous mixture three times with 20 mL portions of DCM.

-

Washing: Combine the organic extracts and wash twice with 15 mL of saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by one wash with 15 mL of deionized water.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Ebastine N-oxide.

-

Purification: The crude product should be purified by column chromatography on silica gel to yield the pure Ebastine N-oxide reference standard.

Section 2: Definitive Structural Elucidation

Confirming the molecular structure of the synthesized standard is a non-negotiable step. This requires a multi-technique approach, primarily relying on mass spectrometry and nuclear magnetic resonance spectroscopy.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the elemental composition of the molecule, serving as the first line of structural confirmation. N-oxidation of Ebastine (C₃₂H₃₉NO₂) results in the addition of one oxygen atom.

Table 1: High-Resolution Mass Spectrometry Data for Ebastine and Ebastine N-Oxide

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| Ebastine | C₃₂H₃₉NO₂ | 469.2981 | 470.3054 |

| Ebastine N-Oxide | C₃₂H₃₉NO₃ | 485.2930 | 486.3003 |

Note: Observed m/z values are theoretical and may vary slightly based on instrumentation.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

MS/MS analysis provides structural insights by breaking the molecule into characteristic fragments. The most telling fragmentation for an N-oxide is the neutral loss of an oxygen atom (16 Da).[7][8] This feature is critical for distinguishing it from a hydroxylated metabolite, which would preferentially lose water (18 Da).[7]

Caption: Proposed MS/MS fragmentation of Ebastine N-oxide [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive atomic-level map of the molecule. The N-oxidation of the piperidine nitrogen induces predictable changes in the chemical shifts of adjacent protons (¹H) and carbons (¹³C).[9][10]

-

¹H NMR: Protons on the carbons directly attached to the N-oxide group (alpha-protons) experience significant deshielding and will shift downfield compared to the parent Ebastine.

-

¹³C NMR: Similarly, the alpha-carbons will also exhibit a downfield chemical shift.[11]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei

| Position (Piperidine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| C2, C6 (α to N-O) | Downfield shift vs. Ebastine | Downfield shift vs. Ebastine | Strong deshielding from N-oxide bond |

| C3, C5 (β to N-O) | Minor shift | Minor shift | Inductive effects are weaker |

| C4 (γ to N-O) | Minimal shift | Minimal shift | Minimal electronic impact |

Disclaimer: These are predicted trends. Actual chemical shifts must be confirmed experimentally using 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment.[12][13]

Section 3: Chromatographic Analysis and Quantification

Robust chromatographic methods are essential for separating Ebastine N-oxide from the parent drug and other related substances, both for purity testing and for quantification in complex matrices.

Workflow for Analytical Method Development

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. molnar-institute.com [molnar-institute.com]

- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 6. Ebastine N-Oxide Research Compound [benchchem.com]

- 7. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Topic: The Pharmacological Relevance of Ebastine's Oxidative Metabolism

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebastine is a potent, second-generation H1 antihistamine distinguished by its clinical efficacy and favorable safety profile, particularly its non-sedating nature.[1][2] A critical aspect of its pharmacology, and the focus of this guide, is that ebastine functions as a prodrug. Following oral administration, it undergoes rapid and extensive first-pass metabolism, converting it into its pharmacologically active carboxylic acid metabolite, carebastine.[2][3][4][5] Plasma concentrations of the parent ebastine are often negligible, and it is carebastine that is responsible for virtually all the therapeutic antihistaminic activity.[6][7] This metabolic activation is not a simple N-oxide formation but a multi-step oxidative process primarily mediated by the cytochrome P450 enzymes CYP2J2 and CYP3A4.[8][9] Understanding this metabolic conversion is paramount to comprehending ebastine's pharmacokinetics, its long duration of action, its safety profile, and the potential for drug-drug interactions. This guide provides a detailed examination of the enzymatic pathways, the superior pharmacological profile of carebastine, and the overarching clinical significance of this metabolic activation.

Introduction: Ebastine as a Second-Generation Antihistamine

Ebastine is a piperidine derivative approved for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[2][10][11] As a second-generation antihistamine, its key advantage lies in its high selectivity for peripheral H1 receptors and significantly limited penetration of the blood-brain barrier.[2][12] This characteristic minimizes central nervous system (CNS) side effects like drowsiness and sedation, which are common with first-generation antihistamines.[4][13] While effective, the clinical pharmacology of ebastine cannot be understood by examining the parent compound in isolation. The molecule is designed for efficient metabolic conversion to its active form, a classic prodrug strategy that optimizes its therapeutic index.

Section 1: The Metabolic Activation Pathway of Ebastine

Upon oral ingestion, ebastine is almost completely absorbed and subjected to intense first-pass metabolism in the intestine and liver.[2] This process generates several metabolites, but the principal pathway leads to the formation of carebastine, which is responsible for the drug's therapeutic effects.[3][6]

The conversion is a sequential two-step hydroxylation and oxidation reaction:

-

Hydroxylation: Ebastine is first hydroxylated to an intermediate, hydroxyebastine.

-

Oxidation: Hydroxyebastine is subsequently oxidized to the stable and active carboxylic acid metabolite, carebastine.[8][14][15]

Two major cytochrome P450 (CYP) isoenzymes are the primary drivers of this bioactivation:

-

CYP2J2: This enzyme, highly expressed in the heart and intestine, is the main catalyst for the initial, rate-limiting hydroxylation of ebastine to hydroxyebastine.[8][9][16] Its high efficiency in the intestinal wall contributes significantly to the first-pass metabolism of the drug before it even reaches systemic circulation.[3][16]

-

CYP3A4: This highly abundant liver enzyme plays a dual role. While it can contribute to the formation of carebastine from hydroxyebastine, its primary role in ebastine metabolism is N-dealkylation, a separate pathway that leads to different, less active metabolites.[8][9][14] CYP3A4 is also responsible for the dealkylation of carebastine itself.[8]

The preferential metabolism by CYP2J2 for the activation step and CYP3A4 for parallel and subsequent dealkylation pathways underscores a complex but efficient system that ensures rapid conversion to the active form.[8][9]

Section 2: Pharmacological Characterization of Carebastine

The pharmacological relevance of ebastine's metabolism is centered on the fact that carebastine is not merely an active metabolite but is significantly more potent than the parent drug.[12][13]

Antihistaminic Activity: Carebastine is a powerful and selective H1 receptor antagonist (or inverse agonist).[17][18] Its binding affinity for the H1 receptor is superior to that of ebastine. In preclinical models, carebastine demonstrated a more potent ability to inhibit histamine-induced bronchospasm and other allergic reactions compared to ebastine.[13][18] The clinical effects seen in patients, such as the reduction of wheal and flare in skin histamine challenge tests, are directly attributable to circulating levels of carebastine.[5]

Anti-Inflammatory and Immunomodulatory Effects: Beyond simple H1-receptor blockade, carebastine exhibits broader anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of key inflammatory mediators from mast cells and basophils, including:

Furthermore, there is evidence that carebastine may have immunomodulatory effects, such as suppressing macrophage migration inhibitory factor and increasing the production of Interferon-gamma (IFN-γ), a cytokine that can counteract the Th2-dominant response typical of allergic conditions.[13][20] These additional mechanisms may contribute to its efficacy in controlling the complex inflammatory cascade of allergic diseases.

Section 3: Comparative Pharmacokinetics: Ebastine vs. Carebastine

The pharmacokinetic profile after oral ebastine administration is dominated by carebastine.

-

Plasma Concentrations: Following a single oral dose of ebastine, plasma levels of the parent drug are negligible or undetectable, while carebastine reaches substantial concentrations.[6]

-

Time to Peak Concentration (Tmax): Carebastine reaches its maximum plasma concentration (Cmax) approximately 4 to 6 hours after ebastine administration.[6]

-

Elimination Half-Life (t½): Carebastine possesses a long terminal elimination half-life, typically ranging from 10 to 19 hours.[2][3][6] This long half-life is a key factor that supports a convenient once-daily dosing regimen, ensuring sustained antihistaminic effect over a 24-hour period.[4][5]

-

Dose Proportionality: The pharmacokinetics of carebastine are linear, with Cmax and the area under the curve (AUC) increasing in proportion to the administered dose of ebastine.[6]

| Parameter | Ebastine (Parent Drug) | Carebastine (Active Metabolite) | Reference |

| Plasma Levels | Negligible / Undetectable | Readily quantifiable | [6] |

| Peak Plasma Time | N/A | 4 - 6 hours | [6] |

| Elimination Half-Life | N/A | 10 - 19 hours | [2][3][6] |

| Clinical Activity | Minimal | Primary contributor to effect | [3][7] |

Section 4: Clinical and Pharmacological Significance

The conversion of ebastine to carebastine is not a mere biochemical curiosity; it is the cornerstone of the drug's therapeutic profile and has several critical implications.

Efficacy and Duration of Action: The clinical efficacy observed in trials for allergic rhinitis and urticaria is a direct function of carebastine concentrations.[1][21] The sustained plasma levels and long half-life of carebastine ensure a prolonged duration of action, making once-daily dosing effective for 24-hour symptom control.[4]

Favorable Safety Profile:

-

Non-Sedating: Like its parent compound, carebastine does not significantly penetrate the blood-brain barrier, which preserves the non-sedating profile of the medication.[2][4]

-

Cardiac Safety: At standard therapeutic doses, ebastine and carebastine do not cause clinically relevant prolongation of the QTc interval.[1][18] This is a crucial safety feature, especially in light of the cardiotoxicity issues that led to the withdrawal of other early second-generation antihistamines.

Drug-Drug Interactions: A thorough understanding of ebastine's metabolism is vital for predicting drug-drug interactions (DDIs). Since CYP3A4 is involved in the metabolism of ebastine and its metabolites, co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) can increase plasma concentrations of ebastine and its metabolites.[10] This can potentially increase the risk of adverse effects, including QTc prolongation at high exposures, and requires careful consideration in clinical practice.[10][22]

Drug Development Insights: The success of ebastine as a prodrug highlights an effective strategy for drug design. Furthermore, the distinct pharmacological profile of carebastine has led to its development as a therapeutic agent in its own right for topical applications. Formulations such as nasal sprays and eye drops deliver the active moiety directly to the site of allergic inflammation, maximizing local efficacy while minimizing systemic exposure.[23]

Section 5: Methodologies for Studying Ebastine Metabolism

Investigating the metabolic fate of a prodrug like ebastine is crucial during drug development. The following protocols outline standard in vitro approaches to characterize its enzymatic pathways.

Experimental Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLMs)

Objective: To determine the overall metabolic stability and profile of ebastine in a complex, physiologically relevant enzyme system.

Methodology:

-

Preparation: A reaction mixture is prepared containing pooled HLMs (representing a diverse enzyme population), a NADPH-generating system (cofactor for CYP enzymes), and a phosphate buffer to maintain physiological pH.

-

Incubation: Ebastine (at various concentrations) is added to the pre-warmed reaction mixture to initiate the metabolic process. The incubation is typically carried out at 37°C.

-

Time Sampling: Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., cold acetonitrile), which also serves to precipitate proteins.

-

Sample Processing: Samples are centrifuged to remove precipitated proteins. The supernatant, containing the parent drug and metabolites, is collected.

-

LC-MS/MS Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of ebastine and the formation of hydroxyebastine, carebastine, and other metabolites over time.

Experimental Protocol 2: Recombinant Enzyme Phenotyping

Objective: To identify the specific CYP isoenzymes responsible for the formation of key metabolites.

Methodology:

-

Enzyme Selection: A panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2J2, rCYP2D6, etc.), individually expressed in a cellular system (like baculovirus-infected insect cells), is used.

-

Parallel Incubations: Separate incubations are performed for each recombinant enzyme, following a similar procedure to the HLM protocol (buffer, cofactor, drug).

-

Metabolite Formation Analysis: After a fixed incubation period, reactions are quenched and processed.

-

Activity Assessment: LC-MS/MS is used to measure the amount of hydroxyebastine and carebastine formed by each individual CYP enzyme. The enzyme that produces the highest amount of a specific metabolite is identified as the primary contributor to that pathway.[8][14][16]

Conclusion

The pharmacological relevance of ebastine is inextricably linked to its metabolic conversion into carebastine. This biotransformation is not an incidental side reaction but the central mechanism that confers the drug's potent and long-lasting antihistaminic activity. Carebastine is the primary therapeutic entity, possessing superior potency and a favorable pharmacokinetic profile that allows for effective, non-sedating, once-daily treatment of allergic disorders. For drug development professionals and researchers, the ebastine-carebastine paradigm serves as a compelling case study in prodrug design, emphasizing the critical need to fully characterize metabolic pathways to understand efficacy, safety, and DDI potential.

References

-

Hashizume, T., Mise, M., Terauchi, Y., et al. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 34(11), 1895-1903. [Link]

-

Hashizume, T., Imaoka, S., Mise, M., et al. (2001). A novel cytochrome P450 enzyme responsible for the metabolism of ebastine in monkey small intestine. Drug Metabolism and Disposition, 29(6), 837-843. [Link]

-

Semantic Scholar. (n.d.). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition. [Link]

-

Hashizume, T., Imaoka, S., Mise, M., et al. (2002). Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes. Journal of Pharmacology and Experimental Therapeutics, 300(1), 298-304. [Link]

-

Hashizume, T., Terauchi, Y., Oku, M., et al. (1998). N-Dealkylation and Hydroxylation of Ebastine by Human Liver Cytochrome P450. Drug Metabolism and Disposition, 26(7), 646-651. [Link]

-

Taylor & Francis Online. (n.d.). Ebastine – Knowledge and References. [Link]

-

AdisInsight. (2000). Carebastine Almirall Prodesfarma. Drugs, 60(4), 925-930. [Link]

-

Roberts, D. J. (1996). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittelforschung, 46(2), 127-132. [Link]

-

ResearchGate. (n.d.). Mean (%CV) steady-state pharmacokinetic parameters for ebastine and carebastine. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ebastine? [Link]

-

Yamaguchi, T., Hashizume, T., Matsuda, K., et al. (1994). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittelforschung, 44(1), 59-62. [Link]

-

Liu, T., Ma, P., Li, W., et al. (2011). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British Journal of Pharmacology, 162(5), 1195-1206. [Link]

-

Goa, K. L., & Clissold, S. P. (1996). Ebastine. A review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders. Drugs, 52(2), 261-278. [Link]

-

Vincent, J., Liminana, R., Meredith, P. A., & Reid, J. L. (1991). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects. British Journal of Clinical Pharmacology, 31(2), 173-177. [Link]

-

New Drug Approvals. (2023). CAREBASTINE. [Link]

-

Drug Index. (n.d.). Ebastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

-

Wikipedia. (n.d.). Ebastine. [Link]

-

ResearchGate. (n.d.). Ebastine increases IFN-γ production in patients with persistent allergic rhinitis. [Link]

-

Bozigian, H. P., Fandos, L., & Sardina, M. (2004). Pharmacokinetics and safety of ebastine in healthy subjects and patients with renal impairment. Clinical Drug Investigation, 24(9), 503-512. [Link]

-

Kamei, C., Izushi, K., & Tasaka, K. (1991). [Pharmacological study of ebastine, a novel histamine H1-receptor antagonist]. Nihon Yakurigaku Zasshi, 98(4), 241-252. [Link]

-

Sastre, J. (2008). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Therapeutics and Clinical Risk Management, 4(2), 479-487. [Link]

-

Patsnap Synapse. (2023). Exploring Ebastine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. [Link]

Sources

- 1. Ebastine. a review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ebastine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 5. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacological study of ebastine, a novel histamine H1-receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Ebastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. ExploringEbastine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 12. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Carebastine Almirall Prodesfarma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a New Frontier in Pharmacokinetics: Ebastine N-Oxide as a Potential Biomarker for Ebastine Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delves into the prospective role of Ebastine N-oxide, a putative metabolite of the second-generation antihistamine Ebastine, as a novel biomarker for its metabolism. While the primary metabolic pathway of Ebastine to its active carboxylic acid metabolite, carebastine, is well-documented, the exploration of alternative metabolic routes, such as N-oxidation, remains a nascent field of investigation. This document provides a comprehensive overview of Ebastine's established metabolism, introduces the biochemical basis for the formation of N-oxide metabolites, and puts forth a scientifically grounded rationale for investigating Ebastine N-oxide as a sensitive and specific biomarker. We will explore the potential advantages of monitoring a minor metabolite to gain deeper insights into inter-individual metabolic variations, particularly concerning the activity of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems. This guide further outlines a detailed, phased experimental workflow, from in-vitro metabolite identification and chemical synthesis of an analytical standard to the development of a validated bioanalytical method and a proposed clinical validation strategy.

Introduction: The Current Landscape of Ebastine Metabolism

Ebastine is a widely prescribed, non-sedating H1 receptor antagonist effective in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Upon oral administration, Ebastine undergoes extensive first-pass metabolism, with negligible levels of the parent drug detected in plasma.[2] The predominant metabolic pathway involves the conversion of Ebastine to its pharmacologically active metabolite, carebastine.[2][3] This biotransformation is a multi-step process initiated by N-dealkylation and hydroxylation, primarily mediated by cytochrome P450 enzymes, notably CYP3A4 and CYP2J2.[4][5]

The current paradigm in pharmacokinetic monitoring of Ebastine therapy focuses on the quantification of carebastine as the primary indicator of systemic drug exposure and therapeutic efficacy.[2] While this approach has proven effective for general dose-response assessments, it may not fully capture the intricate inter-individual variability in drug metabolism, which can be influenced by genetic polymorphisms, drug-drug interactions, and physiological conditions.

The Untapped Potential of N-Oxidation in Drug Metabolism

N-oxidation is a significant, yet often overlooked, pathway in the metabolism of drugs containing tertiary amine functionalities, such as Ebastine.[6] This metabolic route is catalyzed by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[7][8] While CYPs are the primary drivers of many oxidative drug metabolism reactions, FMOs are particularly efficient in oxygenating soft nucleophiles like nitrogen and sulfur atoms.[6]

The formation of N-oxide metabolites can have several important implications:

-

Pharmacological Activity: N-oxides can be pharmacologically active, inactive, or even possess a different pharmacological profile compared to the parent drug.[6]

-

Metabolic Shunting: In cases of CYP inhibition or saturation, the metabolic flux can be shunted towards alternative pathways like N-oxidation, leading to altered metabolite profiles.

-

Inter-individual Variability: The expression and activity of FMOs can vary between individuals due to genetic factors, potentially leading to differences in the extent of N-oxide formation.[6]

Given Ebastine's chemical structure, the formation of an N-oxide metabolite is biochemically plausible. The piperidine nitrogen in the Ebastine molecule is a potential site for N-oxidation.

The Hypothesis: Ebastine N-Oxide as a Novel Biomarker

We hypothesize that Ebastine N-oxide is a yet-to-be-characterized metabolite of Ebastine and that its quantification in biological fluids can serve as a valuable biomarker for Ebastine metabolism.

Rationale for this hypothesis:

-

Complementary Metabolic Insight: While carebastine reflects the overall metabolic conversion, Ebastine N-oxide could provide a more specific readout of the activity of the N-oxidation pathway, potentially offering a more nuanced understanding of an individual's metabolic phenotype.

-

Indicator of Atypical Metabolism: In individuals with compromised CYP3A4 or CYP2J2 activity (due to genetic variants or co-administered inhibitors), an increase in Ebastine N-oxide formation could signify metabolic shunting, providing an early warning of potential alterations in drug clearance and exposure.

-

Potential for Personalized Medicine: Correlating the ratio of Ebastine N-oxide to carebastine with clinical outcomes could aid in identifying patient subpopulations with distinct metabolic profiles, paving the way for personalized dosing strategies.[9]

The following diagram illustrates the established and proposed metabolic pathways of Ebastine.

Caption: Established and proposed metabolic pathways of Ebastine.

A Phased Approach to Validation: From Discovery to Clinical Utility

The validation of Ebastine N-oxide as a biomarker requires a systematic and rigorous experimental approach, guided by regulatory frameworks such as those provided by the U.S. Food and Drug Administration (FDA).[10][11]

Phase 1: Discovery and Characterization

Objective: To confirm the formation of Ebastine N-oxide and characterize its structure.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes (HLMs), Ebastine, and an NADPH-regenerating system in a phosphate buffer (pH 7.4).[12][13]

-

Include control incubations without the NADPH-regenerating system to account for non-enzymatic degradation.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination and Extraction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).[12]

-

Centrifuge to precipitate proteins and collect the supernatant.

-

-

Analysis by LC-MS/MS:

-

Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Screen for potential metabolites by looking for mass shifts corresponding to the addition of an oxygen atom (+16 Da) to the parent Ebastine molecule.

-

-

Structural Confirmation:

Experimental Protocol: Chemical Synthesis of Ebastine N-Oxide Standard

-

Oxidation of Ebastine:

-

Purification and Characterization:

-

Upon completion, purify the crude product using column chromatography.

-

Confirm the structure and purity of the synthesized Ebastine N-oxide using NMR, mass spectrometry, and infrared (IR) spectroscopy.[14]

-

Phase 2: Bioanalytical Method Development and Validation